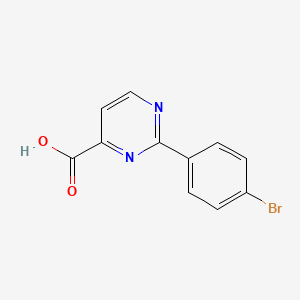

2-(4-Bromophenyl)pyrimidine-4-carboxylic acid

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid consists of a pyrimidine ring attached to a bromophenyl group and a carboxylic acid group . The exact structure analysis is not available in the search results.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available in the search results, pyrimidine derivatives are known to participate in various chemical reactions .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

The versatility of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid in chemical synthesis and the development of derivatives with potential biological activities is significant. Research has shown that compounds related to this chemical structure have been synthesized for various scientific purposes, including the development of novel antiviral, anticancer, and enzyme inhibitor compounds. For instance, derivatives of pyrimidine have been explored for their antiviral activities against retroviruses, showcasing the potential of this chemical scaffold in medicinal chemistry (Hocková et al., 2003). Similarly, the role of substituted pyrimidines in electrochemical studies highlights the chemical versatility and potential applications in materials science (O'Reilly & Elving, 1977).

Anticancer Research

The structure of this compound serves as a foundation for developing tyrosine kinase inhibitors, which are crucial in cancer treatment. Research into derivatives of this compound, such as PD 158780, has shown potent inhibitory activity against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), indicating its potential in targeted cancer therapies (Rewcastle et al., 1998). Furthermore, studies on pyrazolo[3,4-d]pyrimidines active on the Bcr-Abl T315I mutant highlight the compound's role in overcoming resistance in leukemia treatment, demonstrating the critical importance of this chemical framework in developing new anticancer drugs (Radi et al., 2013).

Nonlinear Optical (NLO) Materials

The pyrimidine ring, a component of this compound, is integral to compounds with promising applications in nonlinear optics (NLO), a field critical for developing advanced photonic technologies. Studies on thiopyrimidine derivatives show that these compounds exhibit significant NLO properties, suggesting their use in optoelectronic applications (Hussain et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Compounds derived from this compound have been explored as enzyme inhibitors, with potential therapeutic applications. For example, phenylselenenyl- and phenylthio-substituted pyrimidines have been investigated for their inhibitory effects on dihydrouracil dehydrogenase and uridine phosphorylase, enzymes relevant in cancer and viral infections, indicating the potential of these derivatives in drug development (Goudgaon et al., 1993).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds interact with multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that similar compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that similar compounds can participate in various reactions, leading to the formation of different products .

Result of Action

It is known that similar compounds can have diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid. For instance, this compound bears three functional groups: bromophenyl, pyrimidine, and carboxylic acid group. These groups facilitate the deposition of the molecules on the surface of a bulk insulator at room temperature, leading to hierarchical polymerization .

Propiedades

IUPAC Name |

2-(4-bromophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUHOVWNNQTJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)

![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)

![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)